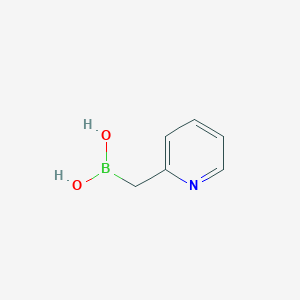
(Pyridin-2-ylmethyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyridin-2-ylmethyl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridin-2-ylmethyl moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-2-ylmethyl)boronic acid typically involves the reaction of a 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a boric acid ester to form a pyridine-boron complex, which is subsequently treated with a proton source to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve hydroboration reactions, where a B–H bond is added across an alkene or alkyne. This method is rapid and allows for the efficient production of organoborane reagents .
化学反応の分析
Types of Reactions: (Pyridin-2-ylmethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Biaryl compounds formed via Suzuki–Miyaura coupling.
科学的研究の応用
(Pyridin-2-ylmethyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (Pyridin-2-ylmethyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex. The boronic acid group transfers its organic moiety to the palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and coupling .
類似化合物との比較
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Borinic acids
Comparison: (Pyridin-2-ylmethyl)boronic acid is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. For example, phenylboronic acid lacks the nitrogen atom in the ring, which can influence the acidity and coordination behavior of the compound . Borinic acids, on the other hand, have two C–B bonds and exhibit different reactivity patterns .
特性
分子式 |
C6H8BNO2 |
|---|---|
分子量 |
136.95 g/mol |
IUPAC名 |
pyridin-2-ylmethylboronic acid |
InChI |
InChI=1S/C6H8BNO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4,9-10H,5H2 |
InChIキー |
HAAKIIUEXQVSGQ-UHFFFAOYSA-N |
正規SMILES |
B(CC1=CC=CC=N1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



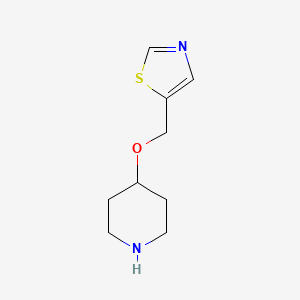
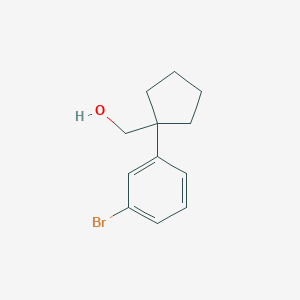
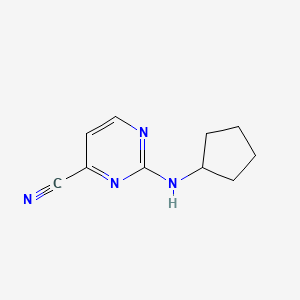

![tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13346183.png)
![2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13346189.png)

![(1R,2S,5S)-6,6-Dimethyl-N-((2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13346200.png)
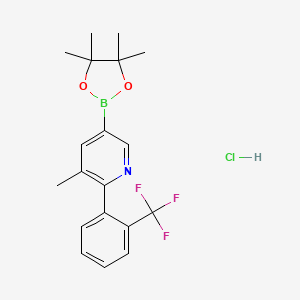
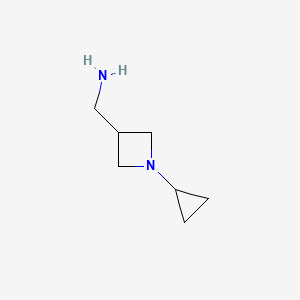
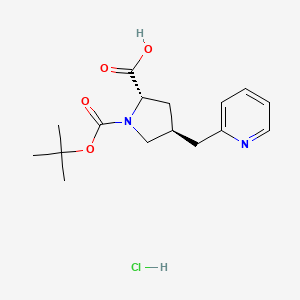

![Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B13346218.png)
